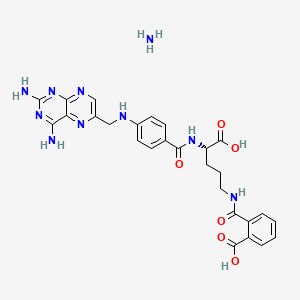

Talotrexin ammonium

概要

化学反応の分析

タロトレキシンアンモニウムは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、タロトレキシンアンモニウムの化学構造を変更して、その生物学的活性を変化させる可能性があります。

置換: 置換反応は、分子内の特定の官能基を置換することを伴い、新しい誘導体の生成につながります。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります .

科学研究への応用

化学: 抗葉酸薬の作用機序とその細胞標的との相互作用を研究するための研究ツールとして使用されます。

生物学: この化合物は、抗葉酸薬が細胞増殖とアポトーシスに与える影響を調査するために使用されます。

医学: タロトレキシンアンモニウムは、非小細胞肺癌(NSCLC)や白血病など、さまざまな種類の腫瘍の治療に有望な結果を示しています

科学的研究の応用

Chemistry: It is used as a research tool to study the mechanisms of antifolate drugs and their interactions with cellular targets.

Biology: The compound is used to investigate the effects of antifolates on cell proliferation and apoptosis.

Medicine: Talotrexin ammonium has shown promise in the treatment of various types of tumors, including non-small cell lung cancer (NSCLC) and leukemia

Industry: The compound is used in the development of new antifolate drugs and therapeutic agents.

作用機序

タロトレキシンアンモニウムは、葉酸代謝に関与する酵素であるジヒドロ葉酸レダクターゼ(DHFR)の機能を阻害することで効果を発揮します . タロトレキシンアンモニウムはDHFRに結合することにより、ジヒドロ葉酸からテトラヒドロ葉酸への変換を阻止し、DNA合成と細胞分裂の阻害につながります . この機序は、急速に分裂する癌細胞を効果的に標的にするため、抗腫瘍活性にとって重要です .

類似の化合物との比較

タロトレキシンアンモニウムは、非ポリグルタミン化の性質により、他の抗葉酸薬とは異なります。 この特性により、ポリグルタミン化を回避することができ、これは抗葉酸薬の効力と毒性に影響を与える可能性のあるプロセスです . 類似の化合物には次のものがあります。

メトトレキサート: ポリグルタミン化を受ける、広く使用されている抗葉酸薬。

アミノプテリン: 葉酸のアナログであり、同様の抗葉酸特性を持っています。

ペメトレキセド: さまざまな癌の治療に使用されている別の抗葉酸薬.

類似化合物との比較

Talotrexin ammonium is unique compared to other antifolate drugs due to its nonpolyglutamatable nature. This characteristic allows it to avoid polyglutamation, a process that can affect the efficacy and toxicity of antifolate drugs . Similar compounds include:

Methotrexate: A widely used antifolate drug that undergoes polyglutamation.

Aminopterin: An analog of folic acid with similar antifolate properties.

Pemetrexed: Another antifolate drug used in the treatment of various cancers.

This compound’s unique structure and mechanism of action make it a valuable tool in cancer research and therapy .

生物活性

Talotrexin ammonium, a novel antifolate compound, is primarily recognized for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer types, and relevant case studies.

Overview of this compound

Talotrexin (also known as Talvesta) is a dihydrofolate reductase (DHFR) inhibitor that interferes with folate metabolism, crucial for DNA synthesis and cell division. Its molecular formula is and it has been primarily investigated for treating solid tumors, lung cancer, and various leukemias .

Talotrexin exerts its biological effects primarily through the inhibition of DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a depletion of folate coenzymes necessary for the synthesis of nucleotides, ultimately resulting in cytotoxic effects on rapidly dividing cells such as cancer cells.

In Vitro Studies

In preclinical studies, talotrexin has demonstrated significant cytotoxicity against various pediatric leukemia and lymphoma cell lines. The median inhibitory concentration (IC50) values for talotrexin were found to be approximately 7 nM, which is notably lower than traditional antifolates like methotrexate (IC50 = 78 nM) and pemetrexed (IC50 = 155 nM) . This indicates a higher potency of talotrexin in inhibiting cancer cell growth.

Comparative Efficacy

A comparative analysis of clinical potency indices (CPI) showed that while methotrexate had a CPI of 0.9, indicating its effectiveness at clinically achievable doses, talotrexin's CPI was not explicitly reported but suggested to be favorable due to its lower IC50 values . This positions talotrexin as a promising candidate for further clinical evaluation.

Pediatric Acute Lymphoblastic Leukemia (ALL)

In a notable study involving children with ALL, talotrexin was administered alongside other antifolates. The results indicated that patients receiving talotrexin exhibited improved response rates compared to those treated with standard therapies . However, further studies are warranted to establish its role in standard treatment protocols.

Solid Tumors

Talotrexin's application in solid tumors has also been explored. A study indicated that when combined with liposomal formulations, talotrexin showed enhanced delivery and reduced toxicity to non-cancerous cells while maintaining efficacy against tumor cells . This suggests that innovative drug delivery systems could optimize talotrexin's therapeutic potential.

Data Summary

The following table summarizes key findings regarding the biological activity of talotrexin:

| Parameter | Talotrexin | Methotrexate | Pemetrexed |

|---|---|---|---|

| Median IC50 (nM) | 7 | 78 | 155 |

| Clinical Potency Index (CPI) | Not explicitly reported | 0.9 | 13 |

| Cancer Types Studied | Pediatric leukemia | Pediatric leukemia | Pediatric leukemia |

| Combination Studies | Liposomal formulations | Standard therapies | Standard therapies |

特性

IUPAC Name |

azane;2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURXCENNYPPKOS-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983432 | |

| Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648420-92-2 | |

| Record name | Talotrexin Ammonium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648420922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOTREXIN AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/686WJT9102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。